molecular formula C11H6ClNS B095716 2-Chloronaphtho[2,1-d]thiazole CAS No. 17931-25-8

2-Chloronaphtho[2,1-d]thiazole

Cat. No. B095716
CAS RN: 17931-25-8
M. Wt: 219.69 g/mol
InChI Key: DNVYVEVOAYZZKE-UHFFFAOYSA-N
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Description

“2-Chloronaphtho[2,1-d]thiazole” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The structure of the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

Thiazoles are synthesized through various methods. One common method involves the condensation of α-haloketones with thioamides . Another method involves the reaction of alkenes with bromine followed by the reaction of thioamides . A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of “2-Chloronaphtho[2,1-d]thiazole” is C11H6ClNS .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . Thiazoline derivatives can also be oxidized with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to form thiazoles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Safety And Hazards

Thiazole derivatives can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be stored in a well-ventilated place, and the container should be kept tightly closed .

Future Directions

Thiazoles have been the focus of extensive research due to their diverse biological activities . They are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis . Future research could focus on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-chlorobenzo[g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVYVEVOAYZZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronaphtho[2,1-d]thiazole

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